molecular formula C14H18ClFN2O3S B7039590 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide

Cat. No.: B7039590
M. Wt: 348.8 g/mol
InChI Key: ZTTRGSCWSGGOAL-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and halogenated aromatic components, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group. The sulfonamide group is then added through a sulfonylation reaction, and finally, the chloro and fluoro substituents are introduced via halogenation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide
  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
  • 4-{[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid

Uniqueness

Compared to similar compounds, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide stands out due to its unique combination of a pyrrolidine ring, sulfonamide group, and halogenated aromatic components. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-chloro-5-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-14(2,3)18-8-10(7-13(18)19)17-22(20,21)12-6-9(16)4-5-11(12)15/h4-6,10,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTRGSCWSGGOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NS(=O)(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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